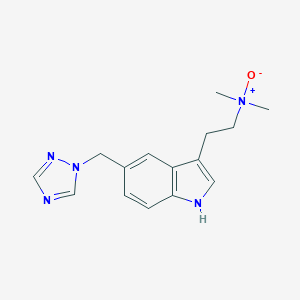

Rizatriptan N-oxide

Vue d'ensemble

Description

Synthesis Analysis

The oxidative conversion of rizatriptan benzoate to rizatriptan N-oxide can be catalyzed by a synergistic effect of RuCl3 and IrCl3 in the presence of chloramine-T in aqueous HClO4 medium. This method shows a significant increase in reaction rate compared to uncatalyzed reactions, highlighting an efficient pathway for the synthesis of rizatriptan N-oxide from rizatriptan benzoate (Anu Sukhdev et al., 2018).

Molecular Structure Analysis

Rizatriptan benzoate, from which rizatriptan N-oxide is derived, has been structurally characterized, showing similarities in bond lengths and angles with related compounds such as sumatriptan and zolmitriptan. However, differences in side-chain orientations are noted, which may influence the pharmacological properties and synthesis outcomes of its N-oxide derivative (K. Ravikumar et al., 2007).

Chemical Reactions and Properties

The oxidation mechanism of rizatriptan by diperiodatoargentate(III) in an alkaline medium has been explored, showing the importance of the deprotonated form of the oxidant in the reaction process. This study provides insights into the oxidative pathways that rizatriptan and its derivatives might undergo, which is crucial for understanding the chemical stability and reactivity of rizatriptan N-oxide (A. Khan et al., 2018).

Physical Properties Analysis

The physical properties of rizatriptan N-oxide, such as solubility, melting point, and crystalline structure, are directly influenced by its molecular structure. While specific studies on rizatriptan N-oxide's physical properties are limited, the analysis of rizatriptan benzoate provides a foundation for predicting similar properties in its N-oxide derivative. These properties are essential for drug formulation and stability studies.

Chemical Properties Analysis

Rizatriptan N-oxide's chemical properties, including its reactivity, stability under various conditions, and interactions with other substances, are critical for its development as a potential pharmaceutical compound. Studies on the stability indicating high-performance liquid chromatographic method for rizatriptan benzoate highlight the approach for assessing the chemical stability and purity of rizatriptan and its derivatives, including N-oxide forms (B. Mallikarjuna Rao et al., 2006).

Applications De Recherche Scientifique

1. Bioequivalence Study of Two Orodispersible Rizatriptan Formulations

- Summary of the Application: This study aimed to assess the bioequivalence and tolerability of two different oral formulations of rizatriptan .

- Methods of Application: A bioequivalence study was carried out in 40 healthy volunteers according to an open label, randomized, two-period, two-sequence, crossover, single dose, and fasting conditions design . The test and reference formulations were administered in two treatment days, separated by a washout period of seven days . Plasma concentrations of rizatriptan were obtained by the LC/MS/MS (Liquid chromatography tandem-mass spectrometry) method .

- Results: The 90% confidence intervals of the geometric mean values for the test/reference ratios for AUC 0-t (area under the plasma concentration-time curve from zero to the last measurable concentration) and C max (maximum plasma concentration) were within the bioequivalence acceptance range of 80%–125% . It may therefore be concluded that the test formulation of rizatriptan 10 mg orodispersible tablet is bioequivalent to the reference formulation .

2. Development of Mucoadhesive Buccal Film for Rizatriptan

- Summary of the Application: This research focused on the development of a mucoadhesive buccal film for rizatriptan to improve its clinical efficacy .

- Results: The significant increases in drug plasma levels and C max upon buccal film application indicated improvement in the extent of rizatriptan absorption .

Treatment of Migraine

- Summary of the Application: Rizatriptan is indicated for the acute treatment of diagnosed migraine with or without aura . It is not indicated for the prophylactic therapy of migraine nor the treatment of cluster headache .

- Methods of Application: Rizatriptan is available in oral tablets, orally disintegrating tablets (wafers), and oral film formulations . The specific dosage and administration depend on the individual patient’s condition and response to treatment.

Treatment of Acute Migraine with Aura

- Summary of the Application: Rizatriptan is indicated for the acute treatment of diagnosed migraine with aura .

- Methods of Application: Rizatriptan is available in oral tablets, orally disintegrating tablets (wafers), and oral film formulations . The specific dosage and administration depend on the individual patient’s condition and response to treatment.

Propriétés

IUPAC Name |

N,N-dimethyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O/c1-20(2,21)6-5-13-8-17-15-4-3-12(7-14(13)15)9-19-11-16-10-18-19/h3-4,7-8,10-11,17H,5-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQTBNOJGXNZYDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60180690 | |

| Record name | Rizatriptan N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rizatriptan N-oxide | |

CAS RN |

260435-42-5 | |

| Record name | Rizatriptan N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0260435425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rizatriptan N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RIZATRIPTAN N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YNT22B2U4T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

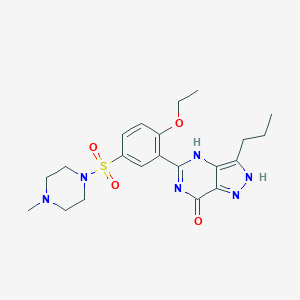

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(Dimethylamino)methyl]-N-methylnitramide](/img/structure/B23178.png)